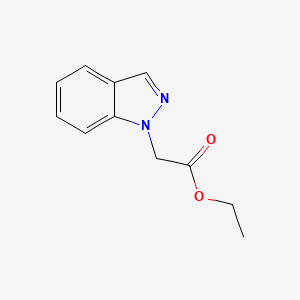

ethyl 2-(1H-indazol-1-yl)acetate

Vue d'ensemble

Description

Ethyl 2-(1H-indazol-1-yl)acetate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It is known that indazole derivatives, which include ethyl 2-(1H-indazol-1-yl)acetate, have a wide range of biological properties .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the polar nature of the imidazole ring, which is present in this compound, can improve the pharmacokinetic parameters of imidazole-containing compounds .

Result of Action

Indazole derivatives are known to exhibit a broad range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the compound is stable at room temperature .

Activité Biologique

Ethyl 2-(1H-indazol-1-yl)acetate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of indazole derivatives with acetic anhydride or ethyl acetoacetate. The characterization of the compound typically includes techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, a study reported the synthesis of various indazole derivatives and their evaluation against cancer cell lines. Among these, certain compounds exhibited significant cytotoxicity with IC50 values in the micromolar range. Specifically, derivatives related to this compound demonstrated promising activity against human cervical adenocarcinoma (HeLa) cells with IC50 values around 9.73 µM .

Table 1: Anticancer Activity of Ethyl Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 9.73 |

| Other Indazole Derivative A | MCF-7 | 0.075 |

| Other Indazole Derivative B | KMS-12 BM | 0.64 |

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of specific kinases such as Pim kinases, which play a crucial role in regulating cell proliferation and survival. In vitro assays revealed that certain indazole derivatives could inhibit these kinases effectively, leading to reduced tumor cell viability .

Case Study 1: Evaluation in Animal Models

In a preclinical study, researchers evaluated the efficacy of this compound in mouse models bearing xenografted tumors. The compound showed significant tumor growth inhibition compared to control groups, supporting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Anti-inflammatory Effects

Beyond anticancer properties, some derivatives of indazole have been investigated for their anti-inflammatory effects. In vitro studies indicated that these compounds could reduce the expression of pro-inflammatory cytokines in microglial cells, suggesting a broader therapeutic application in neuroinflammatory conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a drug candidate. Preliminary studies have indicated moderate absorption and elimination profiles in animal models, with no significant acute toxicity observed at therapeutic doses . Long-term studies are necessary to fully assess chronic toxicity and potential side effects.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-(1H-indazol-1-yl)acetate serves as a scaffold for designing new drugs targeting various diseases. Its structural properties allow for modifications that can enhance biological activity and specificity towards certain targets.

Case Studies

- JNK Inhibition : Research indicates that compounds with indazole structures exhibit inhibitory effects on c-Jun N-terminal kinase (JNK), which is involved in cellular stress responses. This compound has shown promising results in inhibiting JNK activity, suggesting its potential in treating diseases linked to JNK signaling pathways .

- Antimicrobial Activity : Various studies have explored the antimicrobial properties of indazole derivatives, including this compound. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .

Synthetic Applications

The compound is also utilized as an intermediate in organic synthesis, particularly in the preparation of other biologically active compounds. Several synthetic routes have been developed for its preparation, highlighting its versatility.

Synthesis Techniques

- Direct Catalytic Functionalization : this compound can be synthesized through direct catalytic functionalization methods, allowing for regioselective modifications that enhance its pharmacological properties .

- One-Pot Reactions : Efficient one-pot reactions involving this compound have been reported, simplifying the synthesis of complex indazole derivatives while maintaining high yields .

The unique structure of this compound contributes to its diverse biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit cancer cell proliferation via JNK pathway modulation. |

| Antimicrobial | Effective against various bacterial strains; ongoing studies are evaluating its efficacy. |

| Anti-inflammatory | Compounds with similar structures have shown promise in reducing inflammation. |

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 2-(1H-indol-2-yl)acetate | Indole Structure | Known for anti-inflammatory properties |

| Methyl 2-(1H-indazol-3-yl)acetate | Variation on Indazole | Exhibits distinct antimicrobial activity |

| Ethyl 2-(1H-pyrazol-3-yl)acetate | Pyrazole Structure | Different biological activity profile |

Propriétés

IUPAC Name |

ethyl 2-indazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-6-4-3-5-9(10)7-12-13/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBPDAREDFJTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.